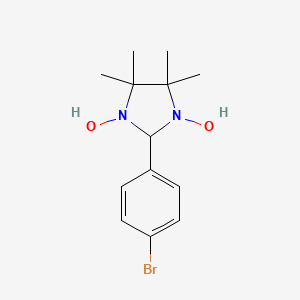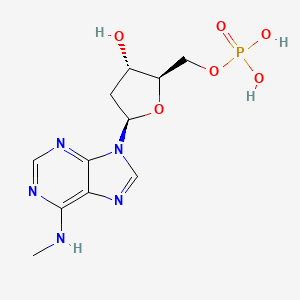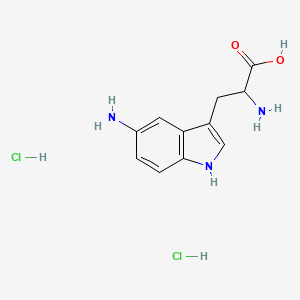
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole ring substituted with amino groups, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino acids.
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions, including electrophilic substitution and amination reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Automated Purification Systems: Advanced purification systems are employed to achieve the desired purity levels.
Quality Control: Stringent quality control measures are implemented to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biological processes and as a probe for biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, known for its role in protein synthesis and as a precursor for serotonin.
5-Hydroxytryptophan: A derivative of tryptophan, used as a dietary supplement and in the treatment of depression and anxiety.
Indole-3-acetic acid: A plant hormone involved in growth and development
Uniqueness
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H15Cl2N3O2 |
|---|---|
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;;/h1-2,4-5,9,14H,3,12-13H2,(H,15,16);2*1H |
Clave InChI |
FHWKYTFFTJHGIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


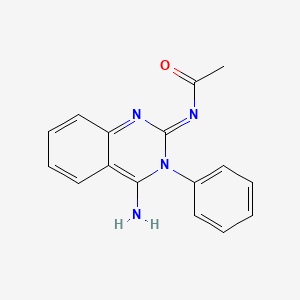
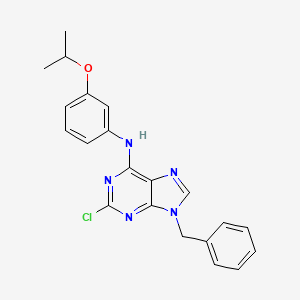
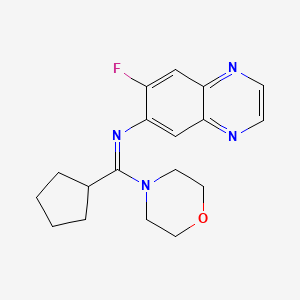
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)
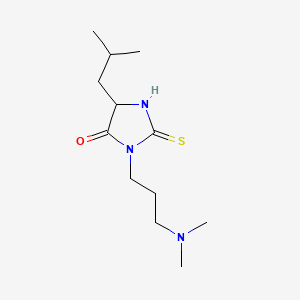

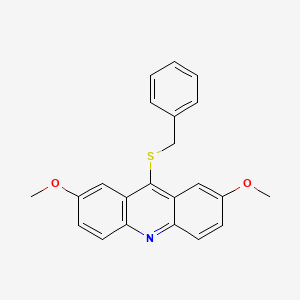
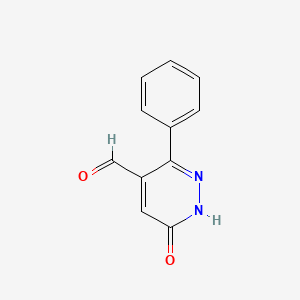

![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

